3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with methyl, propan-2-yl, and dichloro groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of a compound like “3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate” could be various enzymes or receptors in the body. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its targets through various mechanisms. For example, it might bind to an enzyme and inhibit its activity, or it could bind to a receptor and either activate or inhibit the receptor’s function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and have downstream effects on other processes in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, its solubility could affect its absorption and distribution in the body, and its chemical structure could influence how it is metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of certain molecules in the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-(propan-2-yl)phenol and 4,5-dichloro-2-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or chloroform. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Reaction Mechanism: The sulfonyl chloride reacts with the phenol group to form the sulfonate ester. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and high yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The methyl and propan-2-yl groups can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonate ester can be hydrolyzed to form the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the sulfonate ester.
Major Products
The major products formed from these reactions include substituted phenols, sulfonic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(propan-2-yl)phenol: A precursor in the synthesis of the target compound.
4,5-Dichloro-2-methylbenzenesulfonyl chloride: Another precursor used in the synthesis.
Sulfonate Esters: Compounds with similar functional groups but different substituents.
Uniqueness
The uniqueness of 3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3S/c1-10(2)14-6-5-13(7-11(14)3)22-23(20,21)17-9-16(19)15(18)8-12(17)4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQFGOMXPZELHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.